



Application Notes & Protocols: Clinical Trial Design for ARA 290 in Humans

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Compound of Interest		
Compound Name:	AJM 290	
Cat. No.:	B2637207	Get Quote

Introduction and Background

ARA 290, also known as Cibinetide, is an investigational synthetic 11-amino acid peptide engineered from the structure of human erythropoietin (EPO).[1][2] Unlike EPO, which stimulates red blood cell production, ARA 290 was specifically designed to be non-erythropoietic while retaining the tissue-protective and anti-inflammatory properties of its parent molecule.[1][3] It selectively activates the Innate Repair Receptor (IRR), a key mediator in tissue protection and inflammation modulation.[3][4]

Preclinical and clinical studies have shown that ARA 290 is effective in models of neuropathy, inflammation, and tissue injury.[5][6][7] It has been investigated in Phase II clinical trials for conditions such as painful diabetic neuropathy and sarcoidosis-associated small fiber neuropathy, demonstrating a favorable safety profile and promising efficacy signals.[4][6][8] The U.S. Food and Drug Administration (FDA) has granted ARA 290 Orphan Drug and Fast Track designations for the treatment of neuropathic pain in patients with sarcoidosis.[9][10][11] These application notes provide a comprehensive framework for designing a Phase III clinical trial to further evaluate the efficacy and safety of ARA 290 in humans.

Mechanism of Action: The Innate Repair Receptor (IRR) Pathway

ARA 290 exerts its therapeutic effects by selectively binding to and activating the Innate Repair Receptor (IRR).[3][4] The IRR is a heterocomplex formed by the EPO receptor (EPOR) and the

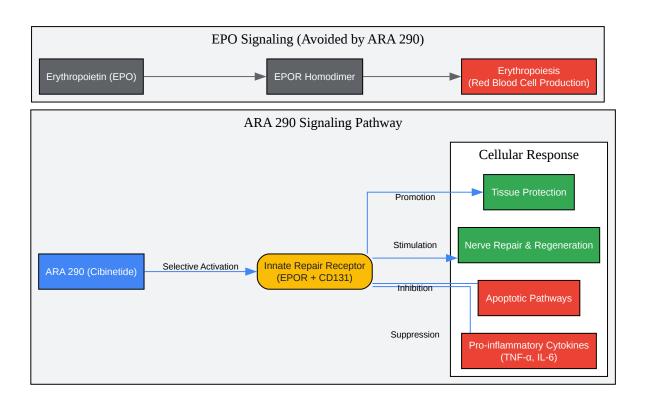


β-common receptor (CD131).[1][4] This receptor is typically expressed in tissues under stress from injury, inflammation, or metabolic imbalance.[4]

Upon binding of ARA 290, the IRR initiates a cascade of intracellular signals that lead to:

- Anti-inflammatory Effects: Suppression of pro-inflammatory cytokines such as TNF- α and IL-6.[3][7]
- Tissue Protection: Upregulation of anti-apoptotic (cell survival) pathways.[3]
- Nerve Regeneration: Stimulation of nerve fiber regrowth and repair.[4][6]

Crucially, ARA 290 does not bind to the classic EPOR homodimer responsible for erythropoiesis, thereby avoiding the risks associated with increased red blood cell production, such as thrombosis and hypertension.[4][12]





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Caption: ARA 290 selectively activates the IRR pathway for tissue repair without stimulating erythropoiesis.

Summary of Preclinical and Clinical Data

ARA 290 has been evaluated in multiple Phase II clinical trials, primarily targeting neuropathic pain. The data consistently show a good safety profile with mild adverse events and suggest efficacy in improving both symptoms and underlying pathology.[4][6][8]

Table 1: Summary of Key Phase II Clinical Trial Results for ARA 290



Indication	Study Design	Dose & Duration	Key Efficacy Outcomes	Safety & Tolerability	Reference
Painful Diabetic Neuropathy	Randomized, double-blind, placebo- controlled	4 mg/day SC for 28 days	- Significant improvement in neuropathic symptoms (PainDetect questionnaire; p=0.037) Improved HbA1c (p<0.002) and lipid profiles Significant increase in corneal nerve fiber density (CNFD) in patients with baseline deficits (p=0.02).	No potential safety issues identified. Well-tolerated.	[6][13][14]
Sarcoidosis- Associated Small Fiber Neuropathy (SFN)	Randomized, double-blind, placebo- controlled	2 mg IV, 3x/week for 4 weeks	- Significant improvement in SFN symptoms (SFNSL score; p<0.05) Significant improvement in SF-36 domains for	No drug- related adverse events reported. No abnormalities in lab evaluations.	[7][8]



			pain and physical functioning.		
Sarcoidosis- Associated SFN (Dose- Ranging)	Randomized, double-blind, placebo- controlled	1, 4, or 8 mg/day SC for 28 days	- Primary endpoint: Change in corneal nerve fiber density. The study assessed dose- response effects on nerve regeneration and neuropathic symptoms.	Generally well-tolerated across all doses.	[9][15]

Proposed Phase III Clinical Trial Protocol

This protocol outlines a pivotal Phase III study to confirm the efficacy and safety of ARA 290 for the treatment of painful diabetic neuropathy (PDN), a condition with significant unmet medical need.[13][16]

4.1 Trial Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of ARA 290 in Subjects with Painful Diabetic Neuropathy.

4.2 Study Phase: Phase III

4.3 Objectives:

- Primary Objective: To demonstrate the efficacy of ARA 290 compared to placebo in reducing neuropathic pain in subjects with PDN.
- Secondary Objectives:

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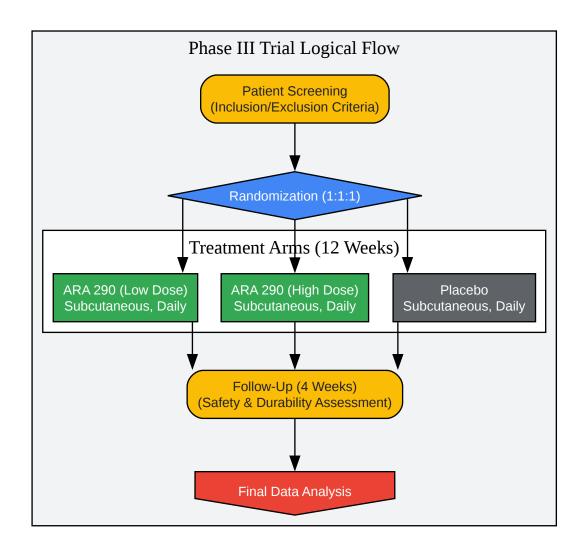




- To evaluate the effect of ARA 290 on nerve fiber density and structure.
- To assess the impact of ARA 290 on patient-reported quality of life, physical functioning,
 and sleep.[17]
- To evaluate the safety and tolerability of ARA 290 over a 12-week treatment period.
- To assess the effect of ARA 290 on glycemic control and lipid metabolism.
- 4.4 Study Design: This will be a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible subjects will be randomized in a 1:1:1 ratio to one of three treatment arms:
- ARA 290 (Low Dose)
- ARA 290 (High Dose)
- Placebo

The treatment duration will be 12 weeks, followed by a 4-week safety follow-up period.





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Caption: Randomized, placebo-controlled, parallel-group study design.

4.5 Patient Population:

Table 2: Inclusion and Exclusion Criteria



Inclusion Criteria	Exclusion Criteria
1. Male or female, aged 18-75 years.	1. Type 1 diabetes mellitus.
2. Diagnosis of Type 2 Diabetes Mellitus.	2. Uncontrolled hypertension.
3. Stable glycemic control (HbA1c ≤ 10%) for ≥90 days.	3. History of erythropoiesis-stimulating agent use.
 Diagnosis of symptomatic diabetic peripheral neuropathy for ≥6 months. 	4. Other causes of peripheral neuropathy.
5. Average daily pain score of ≥4 on a 0-10 Numeric Rating Scale (NRS).	5. Renal impairment (eGFR < 30 mL/min/1.73m²).
6. Willing and able to provide written informed consent.	6. Use of opioids or other prohibited analgesics that cannot be washed out.[17]

4.6 Treatment Regimen:

- Investigational Product: ARA 290 (Cibinetide) for subcutaneous injection.
- Dosage: Based on Phase II data, proposed doses are 2 mg/day (Low Dose) and 4 mg/day (High Dose).[4][8][13]
- Administration: Daily self-administered subcutaneous (SC) injection for 12 weeks.
- Control: Matching placebo for SC injection.

Efficacy and Safety Endpoints Table 3: Schedule of Assessments and Endpoints



Endpoint Category	Assessment Tool/Method	Schedule of Assessment
Primary Efficacy	Pain Intensity: Weekly average of daily pain scores on 11-point Numeric Rating Scale (NRS).	Baseline, Weekly, Week 12
Secondary Efficacy	Neuropathic Pain Characteristics: PainDetect Questionnaire.[6][13]	Baseline, Week 4, Week 8, Week 12
Nerve Fiber Density: Corneal Confocal Microscopy (CCM) to measure Corneal Nerve Fiber Density (CNFD).[6]	Baseline, Week 12	
Quality of Life: RAND-36 Health Survey (SF-36).[6]	Baseline, Week 12	_
Physical Function: Brief Pain Inventory (BPI) - Interference Scale.[8]	Baseline, Week 4, Week 8, Week 12	-
Exploratory	Metabolic Control: HbA1c, Lipid Panel (Total Cholesterol, HDL, LDL, Triglycerides).[13]	Baseline, Week 12
Sensory Function: Quantitative Sensory Testing (QST) for thermal and vibration thresholds.	Baseline, Week 12	
Safety	Adverse Events (AEs): Monitored and recorded throughout the study.	All visits
Laboratory Tests: Hematology, serum chemistry.	Screening, Baseline, Week 4, Week 12, Follow-up	
Vital Signs & Physical Exam:	All visits	-



Experimental Protocols & Methodologies

6.1 Protocol: Corneal Confocal Microscopy (CCM)

Objective: To quantitatively assess the density of small nerve fibers in the cornea as a surrogate marker for peripheral nerve regeneration.[6]

Methodology:

- Instrumentation: Heidelberg Retina Tomograph (HRT III) with Rostock Cornea Module.
- Patient Preparation: Anesthetize the subject's eye with a single drop of topical anesthetic (e.g., 0.5% proparacaine hydrochloride). Apply a sterile, single-use cap (TomoCap) to the objective lens. Apply a drop of comfort gel to the tip of the cap.
- Image Acquisition: The subject rests their chin and forehead on the machine supports. The
 operator uses a joystick to gently bring the lens into contact with the central cornea. Images
 of the sub-basal nerve plexus are captured. At least 4-6 non-overlapping images from the
 central cornea of each eye are acquired.
- Image Analysis: Images are analyzed using specialized software (e.g., ACCMetrics). The software automatically or manually traces nerve fibers to calculate key metrics:
 - Corneal Nerve Fiber Density (CNFD): Total number of major nerves per square millimeter (fibers/mm²).
 - Corneal Nerve Branch Density (CNBD): Number of branches emanating from major nerves per mm².
 - Corneal Nerve Fiber Length (CNFL): Total length of all nerve fibers and branches per mm².

6.2 Protocol: Administration of PainDetect Questionnaire

Objective: To assess the qualitative characteristics of neuropathic pain, helping to distinguish it from nociceptive pain.[13]

Methodology:

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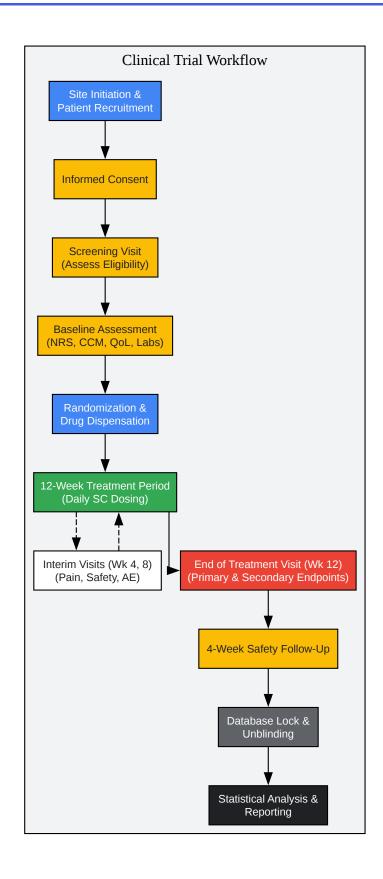


- Instrument: Provide the validated PainDetect questionnaire to the subject.
- Instructions: Instruct the subject to complete the questionnaire based on their pain experience over the past 4 weeks. The questionnaire includes sections on pain course patterns, pain radiation, and seven questions rating the severity of specific sensations (e.g., burning, tingling, allodynia).
- Scoring: The final score is calculated based on the subject's responses. A score >18
 indicates a high likelihood of a neuropathic pain component. The change in this score from
 baseline to Week 12 is a key secondary endpoint.

6.3 Trial Workflow and Data Management

The successful execution of the trial relies on a structured workflow from patient recruitment to final analysis.





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Caption: High-level workflow from patient recruitment to final data analysis.



Statistical Considerations

- Sample Size: The sample size will be calculated to provide at least 90% power to detect a
 statistically significant difference in the primary endpoint (change in NRS pain score)
 between the high-dose ARA 290 group and the placebo group, assuming a two-sided alpha
 level of 0.05.
- Primary Analysis: The primary efficacy analysis will be performed on the Intent-to-Treat (ITT) population, defined as all randomized subjects who receive at least one dose of the study drug. An Analysis of Covariance (ANCOVA) model will be used, with the change from baseline in NRS score as the dependent variable, treatment group as the main factor, and baseline NRS score as a covariate.
- Secondary Analyses: Secondary endpoints will be analyzed using appropriate statistical methods (e.g., ANCOVA for continuous variables, logistic regression for binary outcomes).
- Safety Analysis: The safety population will include all subjects who received at least one dose of the study drug. Safety data will be summarized using descriptive statistics.

Disclaimer: This document is a template for a clinical trial protocol and should be adapted and expanded according to specific regulatory requirements and expert clinical input.

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